N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide
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Overview
Description
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of isothiazolones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide typically involves the reaction of benzylamine with a suitable isothiazolone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of advanced techniques, such as microwave-assisted synthesis, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiazolone derivatives, such as:
- 1,2-benzisothiazol-3-one
- 2-benzylidene-3-oxobutanamide
- N-substituted benzo[d]isothiazol-3(2H)-ones
Uniqueness
N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl and isopropyl groups contribute to its enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-N-propan-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14(2)20(12-15-8-4-3-5-9-15)18(22)13-21-19(23)16-10-6-7-11-17(16)26(21,24)25/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMUDCCIVQQAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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